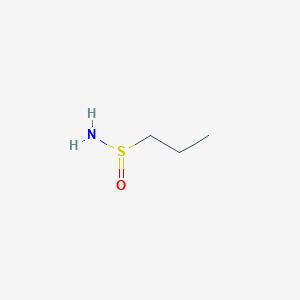

Propane-1-sulfinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of sulfinamides involves the activation of sulfoxides bearing a tert-butyl group using N-bromosuccinimide (NBS) under acidic conditions . Subsequent treatment with various nitrogen, carbon, or oxygen nucleophiles affords a wide range of sulfinic acid amides, new sulfoxides, and sulfinic acid esters .Molecular Structure Analysis

The molecular formula of Propane-1-sulfinamide is C3H9NOS . The average mass is 123.174 Da and the monoisotopic mass is 123.035400 Da .Chemical Reactions Analysis

Sulfinamides are synthesized via the reaction of propane-1-amine with sulfuryl chloride in dichloromethane solvent .Physical And Chemical Properties Analysis

The physical form of propane-1-sulfinamide is white to slightly beige crystalline powder with a melting point of 156-157°C. The compound is highly soluble in water and various organic solvents such as ethanol and methanol and has a strong odor. Propane-1-sulfinamide is thermally stable and moderately stable in acidic and basic conditions.Mecanismo De Acción

Target of Action

Propane-1-sulfinamide, like other sulfonamides, primarily targets the enzyme dihydropteroate synthetase (DHPS) . This enzyme plays a crucial role in the synthesis of folic acid , which is essential for cells to make nucleic acids, such as DNA or RNA . Sulfonamides also exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-t dihydropteroate synthetase, allowing them to play a role in treating a diverse range of disease states .

Mode of Action

Sulfonamides, including propane-1-sulfinamide, act as competitive inhibitors of DHPS . They are structural analogues of p-aminobenzoic acid (PABA), a substrate of DHPS, and compete with PABA for the active site of the enzyme . By binding to the active site, sulfonamides prevent the enzyme from catalyzing the conversion of PABA to dihydropteroate, a key step in the synthesis of folic acid .

Biochemical Pathways

The inhibition of DHPS by sulfonamides disrupts the folic acid synthesis pathway in bacteria . Folic acid is a vital cofactor in the synthesis of nucleic acids. By inhibiting its synthesis, sulfonamides prevent bacterial cells from replicating their DNA and thus, halt their growth and proliferation .

Pharmacokinetics

This results in the maintenance of adequate blood levels for extended periods, enhancing their therapeutic efficacy .

Result of Action

The primary result of the action of propane-1-sulfinamide is the inhibition of bacterial growth and proliferation . By disrupting the synthesis of folic acid, an essential cofactor for nucleic acid synthesis, the compound effectively halts the replication of bacterial DNA . This leads to a bacteriostatic effect, where the bacteria are unable to grow and multiply .

Action Environment

The action of propane-1-sulfinamide, like other sulfonamides, can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution within the body . Additionally, the presence of other drugs or substances can impact the compound’s action, either through direct interactions or by affecting its metabolism and excretion .

Safety and Hazards

Propane-1-sulfinamide is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust, mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, and ensure adequate ventilation .

Direcciones Futuras

The future of synthetic chemistry, including the synthesis of compounds like Propane-1-sulfinamide, lies in achieving higher selectivity, higher efficiency, environmental benignity, and sustainable energy . The continuous increasing needs of new substances, new materials, and new devices in various fields necessitate the efficient and accurate provision of function-oriented materials .

Propiedades

IUPAC Name |

propane-1-sulfinamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NOS/c1-2-3-6(4)5/h2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWRDGWGYYMWOFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

107.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propane-1-sulfinamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(cyanomethyl)-N,2-dimethyl-2-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2951399.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2951403.png)

![4-Chloro-6-[(4-fluorophenyl)sulfanyl]-2-pyrimidinamine](/img/structure/B2951404.png)

![2-ethyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide](/img/structure/B2951406.png)

![4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2951407.png)

![7-[6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2951411.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N-benzyl-N-ethylsulfamoyl)benzamide hydrochloride](/img/structure/B2951413.png)

![3-(4-Isopropylphenyl)-3-[(2-thienylcarbonyl)amino]propanoic acid](/img/structure/B2951417.png)

![2-[(2-ethylquinazolin-4-yl)oxy]-N-(3-methylphenyl)acetamide](/img/structure/B2951420.png)